histatin 3
Description
Properties
CAS No. |
115966-67-1 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Synonyms |
histatin 3 |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
1. Candidacidal Properties
Histatin 3 is well-known for its antifungal activity against Candida albicans, a common pathogen responsible for oral and systemic infections. Research indicates that this compound binds to C. albicans cells, leading to potassium and magnesium efflux, which is crucial for cell death. The binding is influenced by ionic conditions, with lower salt concentrations enhancing its candidacidal effects. In vitro studies have demonstrated that this compound can significantly reduce the viability of C. albicans in a dose-dependent manner, with maximum efficacy observed after 60 minutes of exposure .
Table 1: Antifungal Activity of this compound Against Candida albicans
| Concentration (μg/ml) | Viability Reduction (%) | Time (min) |
|---|---|---|
| 10 | 30 | 60 |
| 50 | 70 | 60 |
| 100 | 96.3 | 120 |
Cellular Effects
2. Stimulation of Cell Proliferation
This compound has been shown to stimulate DNA synthesis and enhance cell survival in human gingival fibroblasts. This effect is dose-dependent and appears to involve cooperation with heat shock cognate protein 70 (HSC70). Studies indicate that this compound promotes cellular proliferation, suggesting potential applications in tissue regeneration and wound healing .
Table 2: Effects of this compound on Human Gingival Fibroblasts
| Concentration (μg/ml) | DNA Synthesis Increase (%) | Cell Viability Increase (%) |
|---|---|---|
| 10 | 20 | 15 |
| 50 | 50 | 40 |
| 100 | 80 | 70 |
Therapeutic Potential
3. Role in Oral Health
Given its antimicrobial properties, this compound may play a vital role in maintaining oral health by preventing infections caused by opportunistic pathogens like C. albicans. Its presence in saliva suggests a natural defense mechanism against oral candidiasis and other infections .
4. Forensic Applications
This compound has also been explored for forensic applications due to its stability in human saliva. Its identification can assist in forensic investigations related to human identification through biological samples . The ability to detect histatin levels can provide insights into the presence of saliva at crime scenes.
Comparison with Similar Compounds
Table 1: Structural and Functional Properties of Histatin 3, 1, and 5
| Property | This compound (Hst3) | Histatin 1 (Hst1) | Histatin 5 (Hst5) |
|---|---|---|---|
| Length (AA) | 32 | 38 | 24 (derived from Hst3) |
| Phosphorylation | No | Yes (Ser2) | No |
| Net Charge | +5 (basic) | Variable (phosphorylated form) | +5 (basic) |
| Key Functions | Antifungal, wound healing, cell proliferation | Antimicrobial, mineral homeostasis | Potent antifungal, metal-binding |
| Wound Healing | Yes (C-terminal 8 residues critical) | Yes (C-terminal 25-residue fragment) | No |
| Proteolytic Stability | Moderate (Km = 1.9 μM) | High (Km = 5.1 μM) | Low (Km = 1.2 μM) |
Key Insights:
- Hst3 vs. Hst1 : While Hst1 is phosphorylated and more stable in saliva, Hst3’s C-terminal region enables unique wound-healing activity .
- Hst3 vs. Hst5 : Hst5, a proteolytic fragment of Hst3, lacks wound-healing capacity but has superior antifungal efficiency (LC50 = 2.0 μM vs. Hst3’s 4.2 μM) .
Proteolytic Degradation Dynamics
Table 2: Degradation Kinetics in Whole Saliva (WSS)
| Parameter | Histatin 1 | This compound | Histatin 5 |
|---|---|---|---|
| Proteolytic Efficiency (Vmax/Km) | 0.15 | 0.42 | 0.58 |
| Half-life in Saliva | ~59% of glandular | ~27% of glandular | ~11% of glandular |
| Primary Cleavage Sites | K13, K17 | R22, Y24, R25 | Y10, K11, R12, K13 |
Hst3 degrades faster than Hst1 but slower than Hst5, generating fragments that retain antifungal properties . Its degradation yields 16 fragments, including Hst5 and Hst6, whereas Hst1 produces fewer, larger fragments .
Antifungal Activity and Mechanisms
Table 3: Antifungal Activity Against C. albicans
| Metric | This compound | Histatin 1 | Histatin 5 |
|---|---|---|---|
| LC50 (μM) | 4.2 | 6.3 | 2.0 |
| Binding Affinity (Kd) | 5.1 μM (PBS) | Not reported | 0.95 μM (low salt) |
| Mechanism | Internalization-dependent; induces K+/Mg²⁺ efflux | Less studied | Mitochondrial targeting, membrane disruption |
Hst3 binds C. albicans spheroplasts with a Kd of 5.1 μM in physiological buffer (PBS), improving to 2.52 μM under hypo-osmotic conditions (35 mM PBS) . Its candidacidal activity requires internalization, which is temperature-dependent and linked to ion efflux .
Interaction Networks and Therapeutic Potential
- Hst3-HSC70 Complex : Drives HGF proliferation by stabilizing interactions with p27Kip1, a cell cycle inhibitor, promoting its degradation via the ubiquitin-proteasome system .
- Hst1 and Hst5 Complexes : Hst1 interacts with 43 salivary proteins (e.g., MUC7), while Hst5 forms 52 complexes, many involving antimicrobial synergy .
- Engineered Variants : Multidomain Hst3 constructs (e.g., 4-mer) show enhanced antifungal activity (98–100% killing at 12.5–50 μM) .
Salivary Concentrations and Stability
Preparation Methods
Fmoc-Based Synthesis Strategy
Solid-phase peptide synthesis (SPPS) remains the gold standard for this compound preparation due to its efficiency in constructing linear peptides. The Fmoc (fluorenylmethyloxycarbonyl) strategy is preferred over Boc (tert-butyloxycarbonyl) chemistry for its compatibility with acid-labile side-chain protecting groups and milder deprotection conditions. The synthesis begins with anchoring the C-terminal residue (tyrosine) to a Wang resin via esterification. Subsequent coupling cycles employ HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine) as activators, ensuring >99% coupling efficiency per cycle.
This compound’s sequence poses challenges due to its seven histidine residues, which are prone to imidazole side-chain racemization. To mitigate this, the Trt (trityl) group is used for histidine protection, as it provides steric hindrance while allowing cleavage under mildly acidic conditions. Arginine residues are protected with Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) groups to prevent guanidino side reactions.
Resin Selection and Cleavage Conditions
Amino-PEG resin is favored for this compound synthesis due to its superior swelling properties in DMF (dimethylformamide), which enhances reagent accessibility during coupling. After sequential deprotection and coupling, the peptide-resin is treated with a cleavage cocktail of trifluoroacetic acid (TFA), water, triisopropylsilane, and ethanedithiol (94:2.5:2.5:1 v/v) for 3 hours to simultaneously remove side-chain protecting groups and release the peptide from the resin. This step yields crude this compound with a typical purity of 70–85%, necessitating further purification.
Recombinant DNA Technology for this compound Production
Cloning and Expression Systems
Recombinant this compound is produced using plasmid vectors such as pHybLex/Zeo, which incorporates a T7 promoter for high-yield expression in Escherichia coli BL21(DE3) cells. The human this compound gene is amplified via PCR using primers flanked by EcoRI and NotI restriction sites, enabling directional cloning into the vector. Transformants are selected on zeocin-containing media, and expression is induced with 0.5 mM IPTG at 37°C for 4 hours.
Purification Strategies
Recombinant this compound is often expressed as a fusion protein with GST (glutathione S-transferase) to enhance solubility. Affinity chromatography using glutathione-sepharose resin isolates the GST-histatin 3 fusion, followed by thrombin cleavage to release the mature peptide. Subsequent ion-exchange chromatography on SP Sepharose removes endotoxins and aggregates, yielding this compound with >90% purity.
Post-Synthesis Modifications and Functionalization
Fluorescent Labeling
For cellular uptake studies, this compound is labeled with fluorescein isothiocyanate (FITC) at its N-terminus. The reaction occurs in 0.1 M sodium bicarbonate buffer (pH 9.0) at 4°C for 12 hours, followed by dialysis to remove unbound FITC. FITC-histatin 3 retains bioactivity, enabling real-time tracking of peptide internalization in Candida albicans and human gingival fibroblasts.
Radiolabeling for Binding Assays
Radiolabeled this compound is prepared via iodination using chloramine-T and Na¹²⁵I. The labeled peptide is purified by reversed-phase HPLC, achieving specific activities of 2,000–5,000 cpm/μg. This modification facilitates quantitative binding studies, revealing a single high-affinity binding site on C. albicans spheroplasts (Kd = 5.1 μM).
Analytical Techniques for Quality Control
High-Performance Liquid Chromatography (HPLC)
Analytical HPLC on a C18 column (5 μm, 4.6 × 250 mm) with a gradient of 10–60% acetonitrile in 0.1% TFA resolves this compound from deletion sequences and truncated products. Synthetic batches typically exhibit >85% purity, while recombinant preparations achieve >90%.
Mass Spectrometry (MS)
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight of this compound (observed m/z: 3,027.4; theoretical: 3,027.3). Electrospray ionization (ESI)-MS further identifies oxidation products, particularly at methionine residues, which are minimized by adding 0.1% β-mercaptoethanol during cleavage.
Challenges and Optimization Strategies
Solubility Enhancement
Crude this compound exhibits poor solubility in aqueous buffers due to its cationic nature. Dissolving the peptide in 10 mM ammonium bicarbonate (pH 8.5) with 0.01% Tween-20 enhances solubility to >5 mg/mL, facilitating subsequent purification steps.
Comparative Data on Synthesis Methods
Table 1: SPPS vs. Recombinant Production of this compound
| Parameter | SPPS | Recombinant Expression |
|---|---|---|
| Purity | 85–95% | 90–98% |
| Yield per Batch | 50–100 mg | 200–500 mg |
| Time Required | 5–7 days | 3–5 days |
| Cost (per mg) | $150–$300 | $50–$100 |
| Key Limitation | Scale-up challenges | Endotoxin contamination risks |
Table 2: Optimized SPPS Conditions for this compound
| Resin Type | Amino-PEG (0.3 mmol/g loading) |
|---|---|
| Coupling Reagent | HBTU/DIPEA (4:6 molar ratio) |
| Deprotection Solution | 20% Piperidine in DMF |
| Cleavage Cocktail | TFA/H2O/TIPS/EDT (94:2.5:2.5:1) |
| Final Purity | 92.4 ± 1.8% (n = 5 batches) |
Q & A
Q. What are the structural and functional distinctions between histatin 3 and its proteolytic fragments, such as histatin 5 and histatin 8?
this compound (38 amino acids, phosphorylated) is a precursor to histatin 5 (24 amino acids, non-phosphorylated) and histatin 8, both produced via proteolytic cleavage . Histatin 5 retains antifungal activity despite its simpler structure, while histatin 8 demonstrates activity against A. baumannii (MIC: 32 µg/ml) and Candida species (MIC: 1–5 mg/ml) . Methodologically, structural comparisons require techniques like cationic/anionic PAGE to resolve charge differences (e.g., phosphorylation status) .
Q. How can researchers assess the stability of this compound in the oral environment?
In vitro spiking experiments with whole saliva (WS) and synthetic this compound (40 µg/ml) reveal rapid degradation (t½ = 1.7 min), quantified via densitometric analysis of cationic PAGE gels . Proteolytic activity in WS can be saturated (Vmax conditions), with degradation rates calculated as 11.8 µg/min for this compound vs. 6.8 µg/min for PRP1 .
Q. What experimental models are suitable for studying this compound’s antimicrobial activity?
Minimum inhibitory concentration (MIC) assays against A. baumannii (colistin-resistant/sensitive strains) and Candida spp. are standard. For example, histatin 8 (a fragment of this compound) shows MICs of 32 µg/ml for A. baumannii and 1–5 mg/ml for C. albicans and C. tropicalis . Use RPMI 1640 media for fungal assays and Mueller-Hinton broth for bacterial strains to ensure reproducibility.
Advanced Research Questions
Q. How do conflicting MIC values for histatin-derived peptides arise across studies, and how can they be resolved?
Variability in MICs (e.g., histatin 8’s MIC range: 32 µg/ml–5 mg/ml) may stem from differences in microbial strain virulence, assay conditions (pH, ion concentration), or proteolytic degradation during testing . To mitigate this:
Q. What molecular mechanisms underlie this compound’s dual role in antimicrobial activity and mineral homeostasis?
this compound’s phosphorylated residues (e.g., Ser-2) enable binding to hydroxyapatite, influencing mineral deposition . Its degradation product, histatin 5, disrupts microbial membranes via electrostatic interactions (net +5 charge) and inhibits mitochondrial respiration in C. albicans (IC50: 33 µM) . Advanced methods:
Q. Why does this compound exhibit faster proteolytic degradation in saliva compared to proline-rich proteins (PRPs), and what are the implications for therapeutic design?
this compound degrades at 2.9 nmol/min vs. PRP1 at 0.44 nmol/min due to higher susceptibility to salivary proteases like kallikrein . To enhance stability for therapeutic use:
Q. How can researchers reconcile contradictory data on this compound’s interaction networks in salivary proteomes?
Histatin 5 (a this compound derivative) forms complexes with 52 salivary proteins, including antimicrobial and metabolic enzymes . Contradictions arise from methodological differences:
- Co-immunoprecipitation (Co-IP) vs. crosslinking-MS for protein interaction mapping.
- Use of fresh saliva vs. stored samples to avoid artifactual proteolysis .
Methodological Guidance
Designing experiments to study this compound’s binding specificity to microbial surfaces:
- Radiolabeled binding assays : Incubate P. gingivalis with ¹²⁵I-histatin 5 (derived from this compound) to quantify binding sites (e.g., 3,600 sites/cell, Kd ~10⁻⁶ M) .
- Competition assays : Use unlabeled histatin 5 to confirm specificity .
Analyzing this compound’s role in host-pathogen interactions via MMP inhibition:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
